Solandelactone F

Description

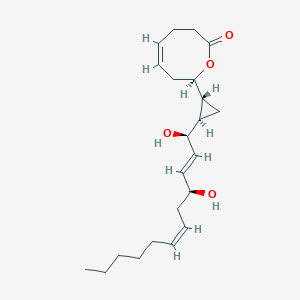

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H34O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(2R,4Z)-2-[(1R,2R)-2-[(1R,2E,4S,6Z)-1,4-dihydroxydodeca-2,6-dienyl]cyclopropyl]-2,3,6,7-tetrahydrooxocin-8-one |

InChI |

InChI=1S/C22H34O4/c1-2-3-4-5-6-8-11-17(23)14-15-20(24)18-16-19(18)21-12-9-7-10-13-22(25)26-21/h6-9,14-15,17-21,23-24H,2-5,10-13,16H2,1H3/b8-6-,9-7-,15-14+/t17-,18+,19+,20+,21+/m0/s1 |

InChI Key |

ZMCHHZFBGBLCJE-DOGKBOFRSA-N |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/[C@H]([C@@H]1C[C@H]1[C@H]2C/C=C\CCC(=O)O2)O)O |

Canonical SMILES |

CCCCCC=CCC(C=CC(C1CC1C2CC=CCCC(=O)O2)O)O |

Synonyms |

solandelactone F |

Origin of Product |

United States |

Advanced Strategies in the Total Synthesis of Solandelactone F

Strategic Retrosynthetic Disconnections and Fragment Approaches

The total synthesis of complex molecules like solandelactone F relies on a logical retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available fragments. wikipedia.org A common strategy involves disconnecting the molecule at key bonds that can be formed reliably using powerful chemical reactions.

One prominent approach to the synthesis of this compound and its epimers involves a late-stage coupling of two major fragments. acs.org This strategy is exemplified by the work of White and colleagues, who envisioned the final carbon skeleton being assembled via a Nozaki-Hiyama-Kishi (NHK) coupling reaction. acs.orgnih.govacs.org This powerful chromium-mediated reaction forms a bond between a vinyl iodide fragment and an aldehyde fragment, effectively bringing together the two halves of the molecule. acs.org

The retrosynthetic plan based on this approach is as follows:

Disconnection 1 (C11-C12 bond): The primary disconnection is made at the C11-C12 bond, which connects the side chain to the core structure containing the lactone. This leads to two key fragments: an aldehyde containing the cyclopropane (B1198618) and eight-membered lactone core, and a vinyl iodide representing the acyclic side chain. acs.org

Fragment A (The Aldehyde): This complex fragment contains the stereochemically rich cyclopropane-lactone core. Its synthesis is a major undertaking in itself, requiring careful control of multiple stereocenters. acs.orgnih.gov

Fragment B (The Vinyl Iodide): This fragment constitutes the C12-C22 portion of the solandelactone backbone.

A different strategic approach, developed by Raghavan and colleagues, utilizes a common synthetic intermediate to access this compound as well as other related natural products. nih.gov Their strategy focuses on creating the C11 carbinol center with high stereocontrol through a acs.orgacs.org sigmatropic rearrangement of an allylic sulfoxide (B87167) or a Mislow-Evans-Braverman rearrangement of a propargylic sulfoxide. nih.gov This convergent approach allows for flexibility in synthesizing different members of the solandelactone family from a shared precursor. nih.gov

Similarly, Martin and coworkers designed a convergent strategy for the related solandelactone E, which provides insights applicable to this compound. nih.govscispace.com Their retrosynthesis involved disconnecting the molecule into three main components, with key bond formations including epoxide openings and a Sharpless asymmetric dihydroxylation to install critical stereocenters on a cyclopropyl (B3062369) diene precursor. nih.govscispace.com

Methodologies for Stereocontrol and Complex Construction

The synthesis of this compound presents numerous stereochemical hurdles, including the control of five stereogenic centers. nih.gov The development of methods to control both relative and absolute stereochemistry is therefore paramount.

The trans-disubstituted cyclopropane ring is a defining structural feature of the solandelactones. thieme-connect.com Its construction with the correct stereochemistry is a critical challenge addressed through several elegant methodologies.

A highly effective method for installing the cyclopropane ring with precise stereocontrol is the directed Simmons-Smith cyclopropanation. nih.govmdpi.comresearchgate.net This reaction involves treating an allylic alcohol with an organozinc carbenoid, typically formed from diiodomethane (B129776) and diethylzinc (B1219324) (Furukawa reagent) or a zinc-copper couple. mdpi.comnih.govethz.chwikipedia.org

In the synthesis of solandelactones, a strategically placed hydroxyl group directs the cyclopropanation to occur on the same face of the double bond. acs.orgnih.govwikipedia.org The zinc reagent coordinates to the oxygen of the hydroxyl group, delivering the methylene (B1212753) group syn to it. wikipedia.org This substrate-controlled approach ensures high diastereoselectivity, leading to the formation of the desired trans-relationship between the substituents on the newly formed cyclopropane ring. acs.orgnih.gov This method was a key step in the total synthesis reported by White and colleagues, where an allylic alcohol precursor was converted to the corresponding cyclopropane with excellent yield and stereoselectivity. acs.orgnih.gov

| Reaction | Key Reagents | Controlling Feature | Stereochemical Outcome |

|---|---|---|---|

| Directed Simmons-Smith Cyclopropanation | Et₂Zn, CH₂I₂ | Coordination of zinc reagent to a nearby hydroxyl group | syn-addition relative to the directing alcohol, leading to high diastereoselectivity |

An alternative strategy for stereoselective cyclopropane synthesis involves the rearrangement of an epoxide. This approach was effectively demonstrated in the synthesis of solandelactone E by Aggarwal and coworkers. organic-chemistry.org The synthesis begins with an enantioselective epoxidation of an allylic alcohol derivative, such as a Sharpless asymmetric epoxidation (SAE), to create a chiral epoxide. organic-chemistry.org Subsequent treatment of this epoxide with a base can induce a rearrangement to form the cyclopropane ring. organic-chemistry.org This method provides a powerful way to transfer the stereochemical information from the epoxide to the cyclopropane, offering an excellent route to enantiomerically pure cyclopropanes. organic-chemistry.org

When the precursor molecule contains more than one double bond, the cyclopropanation reaction must be regioselective, targeting only the desired alkene. In the context of solandelactone synthesis, precursors are often dienes. nih.govscispace.com The regioselectivity of the Simmons-Smith reaction can be influenced by both steric and electronic factors. nih.gov Typically, the reaction favors the more electron-rich or less sterically hindered double bond. nih.gov In syntheses where directing groups are absent, the inherent reactivity differences between the double bonds in the diene substrate are exploited to achieve regioselective cyclopropanation. nih.govnih.gov Transition metal catalysis can also be employed to control the regioselectivity of cyclopropanation on polyenes, overriding the substrate's inherent biases. nih.gov For instance, the Martin synthesis of solandelactone E proceeds via a cyclopropyl diene intermediate, where the cyclopropane is formed on one of the double bonds of a precursor triene. nih.govscispace.com

The formation of the eight-membered lactone ring, a medium-sized ring, is a thermodynamically and kinetically challenging step due to unfavorable entropic factors and potential transannular strain. rsc.org Synthetic chemists have employed several powerful macrolactonization techniques to overcome this obstacle.

In one of the successful total syntheses of this compound, the eight-membered lactone was constructed using a tandem Petasis methylenation and Claisen rearrangement sequence. acs.orgnih.gov This elegant strategy involves the reaction of a cyclic carbonate precursor with the Petasis reagent. This step is followed by a thermal Claisen rearrangement of the resulting ketene (B1206846) acetal (B89532) intermediate, which expands the ring and establishes the unsaturated eight-membered lactone core of the solandelactones in a single, efficient operation. acs.orgscielo.br

Another widely used method for forming large lactone rings is the Yamaguchi lactonization. This protocol was utilized in the synthesis of solandelactone E by Martin's group. nih.govscielo.br The reaction involves the treatment of a hydroxy acid (the seco-acid) with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640). Subsequent slow addition of this activated intermediate to a solution of 4-dimethylaminopyridine (B28879) (DMAP) under high dilution conditions promotes the intramolecular cyclization, affording the desired eight-membered lactone. nih.gov

Other approaches to the lactone core have also been explored, including ring-closing metathesis (RCM) on a dienoic ester precursor, which has been investigated for the synthesis of the cyclopropyl-lactone segment of the solandelactones. scielo.brresearchgate.net

| Lactonization Method | Key Precursor | Key Reagents | Notable Feature |

|---|---|---|---|

| Petasis-Claisen Lactonization | Cyclic Carbonate | Petasis Reagent, Heat | Tandem reaction that forms and rearranges an intermediate to build the lactone |

| Yamaguchi Lactonization | Hydroxy Acid (seco-acid) | 2,4,6-Trichlorobenzoyl chloride, DMAP | Reliable method for forming medium-to-large rings under high dilution |

| Ring-Closing Metathesis (RCM) | Dienoic Ester | Grubbs' Catalyst | Forms the ring by creating a new double bond |

Construction of the Eight-membered Lactone Moiety

Holmes-Claisen Rearrangement for Unsaturated Octalactone

The construction of the eight-membered unsaturated lactone ring, a central feature of the solandelactones, has been effectively addressed through sigmatropic rearrangements. One notable approach involves a Holmes-Claisen rearrangement. This powerful carbon-carbon bond-forming reaction utilizes a researchgate.netresearchgate.net-sigmatropic shift to reconfigure an allyl vinyl ether precursor into a γ,δ-unsaturated carbonyl compound. In the context of this compound synthesis, this strategy allows for the stereospecific formation of the octalactone core from a carefully designed acyclic precursor, establishing the requisite ring structure and olefin geometry in a single, efficient step. researchgate.net The reaction's concerted, intramolecular nature provides a high degree of stereochemical control, translating the stereochemistry of the starting material into that of the cyclic product. researchgate.net

Petasis Methylenation in Tandem with Claisen Rearrangement

An elegant and efficient strategy for generating the octenalactone portion of solandelactones involves a tandem reaction sequence combining a Petasis methylenation with an in-situ Claisen rearrangement. acs.orgnih.gov This method begins with a vinyl-substituted cyclic carbonate precursor. researchgate.netrsc.org

The key steps in this synthetic route are:

Petasis Methylenation : The cyclic carbonate is treated with the Petasis reagent (dimethyltitanocene, Cp₂TiMe₂). This effects a methylenation of the carbonate carbonyl group, transforming it into a cyclic ketene acetal intermediate. researchgate.netresearchgate.net

In-Situ Claisen Rearrangement : The generated ketene acetal is thermally unstable and, under the reaction conditions (typically refluxing toluene), immediately undergoes a researchgate.netresearchgate.net-sigmatropic Claisen rearrangement. researchgate.netacs.org This rearrangement expands the six-membered carbonate ring into the desired eight-membered unsaturated lactone. researchgate.net

Macrolactonization via Yamaguchi Protocol

The formation of large-ring lactones (macrolactones) is a frequent challenge in natural product synthesis due to competing intermolecular oligomerization reactions. The Yamaguchi macrolactonization is a widely adopted and powerful method to favor the desired intramolecular cyclization. santiago-lab.com Although other methods like rearrangement and metathesis have been prominently featured in this compound syntheses, the Yamaguchi protocol remains a highly relevant and effective strategy for this class of molecules. acs.org

The protocol generally involves a two-step, one-pot procedure:

Activation : The seco-acid (the acyclic hydroxy-carboxylic acid precursor) is first treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine. This forms a highly reactive mixed anhydride. santiago-lab.comchem-station.com

Cyclization : The mixed anhydride is then subjected to high-dilution conditions with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). The steric hindrance from the ortho-chloro substituents on the benzoyl group directs the nucleophilic attack of the distal hydroxyl group to the desired carbonyl, promoting intramolecular cyclization to yield the macrolactone. chem-station.com

This method has proven effective for a wide array of complex substrates and is particularly noted for minimizing side reactions like epimerization, which can be a problem with other lactonization techniques. santiago-lab.comnih.gov

| Macrolactonization Method | Activating Agent | Catalyst/Promoter | Key Features |

|---|---|---|---|

| Yamaguchi Protocol | 2,4,6-Trichlorobenzoyl chloride | DMAP | Forms a sterically hindered mixed anhydride; effective under high dilution. santiago-lab.comchem-station.com |

| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide / PPh₃ | - (Proceeds via a thioester) | Generally proceeds at neutral pH and room temperature. |

| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | DMAP or PPY | Effective for sterically demanding substrates; can be performed at room temperature. |

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a premier strategy for the formation of cyclic systems in modern organic synthesis, including the eight-membered lactone of the solandelactones. researcher.lifewikipedia.org This reaction utilizes ruthenium-based catalysts to intramolecularly couple two terminal alkene functionalities, forming a new cycloalkene and releasing volatile ethylene (B1197577) as the only byproduct. wikipedia.org

In the synthesis of the solandelactone core, a diene precursor is subjected to an RCM catalyst. An efficient synthesis of the cyclopropyl-lactone fragment has been achieved using the second-generation Grubbs' catalyst, which is known for its high reactivity and tolerance of various functional groups. researcher.life This approach successfully constructs the eight-membered lactone ring containing the required cis-double bond, demonstrating the power of RCM for creating medium-sized, unsaturated rings that are otherwise difficult to access. researcher.lifearkat-usa.org The choice of catalyst and reaction conditions is crucial for optimizing the yield and controlling the E/Z selectivity of the resulting double bond. organic-chemistry.org

Stereoselective Formation of Diol Subunits

A critical challenge in the synthesis of this compound is the precise installation of the stereocenters in the side chain, particularly the characteristic syn-configured 2-ene-1,4-diol moiety. rsc.org

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (SAD) is a cornerstone reaction for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. organic-chemistry.orgwikipedia.org The choice of ligand—either a dihydroquinidine (B8771983) (DHQD) derivative (found in AD-mix-β) or a dihydroquinine (DHQ) derivative (in AD-mix-α)—dictates which face of the alkene is hydroxylated, allowing for predictable and high levels of enantioselectivity. wikipedia.org

In syntheses of solandelactones, this method has been applied to diene precursors to create the absolute and relative stereochemistry of diol arrays. utexas.edu These vicinal diols serve as crucial chiral intermediates that are then further elaborated to form the final 1,4-diol structure. The high reliability and predictability of the SAD make it an invaluable tool for establishing key stereocenters early in the synthetic sequence. nih.gov

Stereocontrolled Synthesis of syn-E-1,4-diol-2-enes

The defining feature of this compound, relative to its C11-epimer Solandelactone E, is the syn stereochemistry of its 2-ene-1,4-diol subunit. rsc.org A specific methodology was developed to target this arrangement with high stereocontrol. rsc.org This approach is based on the strategic use of allyl boronates. rsc.org

The key sequence involves several steps:

An alkyl 2,4,6-triisopropylbenzoate is asymmetrically deprotonated using s-butyllithium (sBuLi) and sparteine. rsc.org

The resulting α-lithiobenzoate is added to a β-silyl vinyl boronic acid ester. rsc.org

The intermediate boron-ate complex undergoes a 1,2-metallate rearrangement, furnishing an allyl boronic ester. rsc.orgrsc.org

This allyl boronic ester is trapped in-situ with an appropriate aldehyde in the presence of magnesium bromide (MgBr₂) to give an anti-β-hydroxy-E-allylsilane with high diastereoselectivity. rsc.org

Finally, this sensitive intermediate is oxidized (e.g., with mCPBA) to form an epoxide, which is then treated with acid to rearrange and furnish the target syn-E-2-ene-1,4-diol. rsc.orgrsc.org

This sophisticated sequence provides a highly selective route to the required syn-diol fragment, enabling a convergent and stereocontrolled total synthesis of this compound. rsc.orgscispace.com

| Diol Stereochemistry | Key Precursor | Methodology | Target Solandelactone |

|---|---|---|---|

| syn | anti-β-hydroxy-E-allylsilane | Allylboration / Oxidation / Rearrangement rsc.org | This compound |

| anti | anti-β-hydroxy-Z-allylsilane | Lithiation / Borylation / Allylation rsc.org | Solandelactone E |

Key Carbon-Carbon Bond Forming Reactions

The assembly of the complex carbon skeleton of this compound has necessitated the use of highly selective and efficient carbon-carbon bond-forming reactions. Synthetic chemists have employed a range of modern methodologies to control stereochemistry and unite complex molecular fragments en route to the natural product.

Nagao Asymmetric Acetate (B1210297) Aldol (B89426) Reactions

A pivotal challenge in the synthesis of this compound is the precise installation of its multiple stereocenters. The Nagao asymmetric acetate aldol reaction has proven to be a cornerstone strategy for establishing the critical stereochemistry at the C7 position. This reaction is renowned for its high degree of diastereoselectivity in forming β-hydroxy carbonyl compounds.

In the total syntheses of this compound, this reaction was employed early in the synthetic sequence to set a key hydroxyl-bearing stereocenter that directs subsequent transformations. mdpi.commdpi.com Specifically, an aldehyde fragment is reacted with an N-acetyl thiazolidinethione chiral auxiliary. mdpi.commdpi.com The inherent facial bias of the chiral auxiliary guides the approach of the aldehyde to the enolate, resulting in the formation of the desired aldol adduct with excellent diastereoselectivity. researchgate.net The thiazolidinethione auxiliary can be subsequently removed under mild conditions, revealing a β-hydroxy ester that serves as a versatile intermediate for further elaboration into the lactone core of the molecule. The reliability and high stereocontrol offered by this method make it an essential tool in constructing the foundational stereochemistry of this compound. mdpi.comchem-station.com

| Parameter | Description |

|---|---|

| Purpose | Establishment of the C7 (S)-hydroxyl stereocenter. |

| Key Reagents | Aldehyde fragment, N-acetyl thiazolidinethione (derived from a chiral amino acid). mdpi.com |

| Activator | Typically a Lewis acid such as a dialkylboron triflate or tin(II) triflate. |

| Outcome | Formation of a β-hydroxy thioimide adduct with high diastereoselectivity. researchgate.net |

| Significance | Sets a foundational stereocenter that influences the stereochemical outcome of subsequent reactions. mdpi.com |

Nozaki-Hiyama-Kishi Coupling for Fragment Union

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and highly chemoselective chromium(II)-mediated coupling of an organic halide with an aldehyde, typically catalyzed by a nickel(II) salt. uni-saarland.dekab.ac.ug This reaction was instrumental in the convergent total syntheses of this compound, serving as the key step for uniting the two major, complex fragments of the molecule. mdpi.comchem-station.com

| Parameter | Description |

|---|---|

| Purpose | Union of two major molecular fragments to form the complete carbon skeleton. chem-station.com |

| Bond Formed | C11—C12 bond. chem-station.com |

| Coupling Partners | Aldehyde (at C11 of the lactone fragment) and a Vinyl Iodide (side-chain fragment). mdpi.commdpi.com |

| Key Reagents | Chromium(II) chloride (CrCl₂) as the stoichiometric reductant and a catalytic amount of Nickel(II) chloride (NiCl₂). uni-saarland.deorganicreactions.org |

| Key Advantage | High chemoselectivity and functional group tolerance, enabling late-stage fragment coupling. kab.ac.ug |

Matteson Homologations for Polyketide Chain Extension

While not explicitly documented in the seminal total syntheses of this compound, the Matteson homologation represents a powerful and highly relevant strategy for the construction of polyketide chains characteristic of such marine natural products. mdpi.com This iterative method allows for the stereocontrolled extension of a carbon chain one carbon at a time. uni-saarland.deresearchgate.net

The process begins with a chiral boronic ester, which reacts with a dihalomethyllithium reagent (e.g., LiCHCl₂) to form a boronate complex. mdpi.com This complex then undergoes a stereospecific 1,2-migration of the alkyl group from boron to the adjacent carbon, displacing a halide ion. The resulting α-halo boronic ester is a versatile intermediate that can be subjected to nucleophilic substitution to introduce a wide variety of functional groups, or it can be used in a subsequent homologation cycle. The stereochemical outcome is dictated by the chiral diol auxiliary used to form the initial boronic ester, making the process highly predictable and reliable for building acyclic carbon chains with multiple, defined stereocenters, such as the backbone of this compound. mdpi.comwikipedia.org This methodology provides a robust alternative for the assembly of the polyketide portion of the molecule.

Lithiation-Borylation-Allylation Sequences

An advanced and elegant strategy for the stereocontrolled synthesis of polyketide fragments is the iterative lithiation-borylation-allylation sequence. This methodology, likened to a molecular assembly line, enables the precise, reagent-controlled construction of carbon chains. maxbrainchemistry.com This approach was notably applied in the total synthesis of Solandelactone E, the C11 epimer of this compound, highlighting its direct applicability. nih.gov

The sequence involves the deprotonation of a chiral carbamate (B1207046) or a related precursor using a lithium base in the presence of a chiral ligand (like (-)-sparteine) to generate a configurationally stable α-lithio carbanion. researchgate.netwikipedia.org This carbanion is then trapped with a boronic ester, leading to a homologated boronic ester after a stereospecific 1,2-migration. The resulting product can be subjected to further homologation cycles to systematically extend the chain. maxbrainchemistry.com Alternatively, the homologated boronic ester can be directly allylated to install a homoallylic alcohol moiety. This powerful, iterative process allows for the construction of complex fragments with complete stereocontrol, offering a highly efficient and flexible route to key intermediates for this compound synthesis. nih.gov

Strategic Rearrangement Reactions in Synthesis

Beyond carbon-carbon bond formation, strategic rearrangements play a crucial role in modifying the molecular architecture, often by transposing functionality or creating complex stereochemical arrays in a single, elegant step.

mdpi.commdpi.comSigmatropic Rearrangement of Allylic Sulfoxides

The mdpi.commdpi.com-sigmatropic rearrangement of allylic sulfoxides, often referred to as the Mislow-Evans rearrangement, is a powerful thermal process for converting allylic sulfoxides into allylic alcohols with a high degree of stereocontrol. scispace.com The reaction proceeds through a concerted, five-membered cyclic transition state, efficiently transferring the chirality from the sulfur atom to a new stereocenter at the carbon bearing the alcohol.

While the more common sulfoxide variant is a staple in natural product synthesis, a closely related mdpi.commdpi.com-sigmatropic rearrangement of an allylic selenoxide was strategically employed in a total synthesis of Solandelactone E. In this synthesis, the rearrangement was used to achieve a challenging 1,3-transposition of an allylic alcohol array. An allylic selenide (B1212193) was first formed with inversion of configuration at one alcohol center. Subsequent oxidation to the corresponding selenoxide triggered a spontaneous mdpi.commdpi.com-sigmatropic rearrangement, which, after cleavage of the resulting selenenate ester, furnished the desired allylic alcohol with the correct stereochemistry at a new position. This example demonstrates the strategic utility of such rearrangements to perform complex stereochemical manipulations that might otherwise require multiple steps.

Mislow-Evans-Braverman Rearrangement of Propargylic Sulfoxides

A significant advancement in the stereocontrolled synthesis of the 1,4-diol motif found in this compound was the application of the Mislow-Evans-Braverman rearrangement. rsc.orgnih.gov This strategy, employed by Raghavan and colleagues, provides a powerful method for establishing the critical C11 carbinol center with high stereocontrol. rsc.orgnih.govrsc.org The Mislow-Evans rearrangement is a thermal acs.orgacs.org-sigmatropic rearrangement of an allylic sulfoxide that produces an allylic alcohol, efficiently transferring chirality from the sulfur atom to a new stereocenter on the carbon adjacent to the oxygen. maxbrainchemistry.comwikipedia.org

In the context of this compound synthesis, the strategy was adapted for a propargylic sulfoxide. rsc.orgnih.gov The synthesis begins with the stereoselective creation of a propargylic sulfide (B99878) intermediate. rsc.orgnih.govrsc.org This intermediate undergoes semihydrogenation to form the corresponding allylic sulfide, which is then oxidized to a sulfoxide. rsc.org This sulfoxide is the key precursor for the rearrangement.

The subsequent Mislow-Evans-Braverman rearrangement of the propargylic sulfoxide derivative proceeds to form an α,β-unsaturated ketone. rsc.orgnih.gov This ketone is then subjected to a stereoselective reduction to furnish the desired 1,4-diol moiety with the correct configuration required for this compound. rsc.orgnih.gov This approach represents a unique and highly controlled method for constructing the characteristic 2-ene-1,4-diol system of the oxylipin, overcoming challenges of stereocontrol that were prominent in earlier synthetic efforts. nih.govrsc.org

Comparative Analysis of Total Synthesis Routes

The synthesis of this compound and its congeners has evolved significantly since the initial structural elucidation. Early efforts were pivotal in confirming the gross structure and, crucially, in correcting the initially misassigned absolute stereochemistry at the C11 carbinol center. acs.orgnih.govnih.gov The total syntheses reported by White and Martin around 2007-2008 were instrumental in establishing the correct structures of Solandelactones E and F. acs.orgacs.orgnih.gov

White's strategy for Solandelactones E and F employed key reactions such as a Nagao asymmetric acetate aldol reaction to set the (7S) lactone stereocenter, a directed Simmons-Smith cyclopropanation for the trans-disubstituted cyclopropane ring, and a tandem Petasis-Claisen lactonization to form the eight-membered ring. acs.orgnih.gov The final coupling of two major fragments was achieved via a Nozaki-Hiyama-Kishi (NHK) reaction. acs.orgacs.org

Martin's approach to Solandelactone E also addressed the significant stereochemical challenges of the oxylipin family. nih.gov This synthesis featured an acetal-directed cyclopropanation, a Sharpless asymmetric dihydroxylation to create the diol array, and a acs.orgacs.org-sigmatropic rearrangement of a chiral selenoxide to establish the C14 stereocenter. nih.govutexas.edu This work definitively proved that the original structural assignment for Solandelactone E was incorrect and that it was the C11 epimer of what they had synthesized. nih.govscispace.com

More recent strategies have focused on improving efficiency and stereocontrol. A 2019 synthesis by Raghavan's group introduced a novel approach using a common synthetic intermediate to access this compound, Constanolactone A, and an advanced intermediate for Solandelactone E. rsc.orgnih.govrsc.org This strategy's key innovation was the use of the Mislow-Evans-Braverman rearrangement of a propargylic sulfoxide to construct the 1,4-diol motif, showcasing a move towards more versatile and highly stereoselective methodologies. rsc.orgnih.gov This evolution highlights a shift from initial structure validation to the development of more elegant and flexible synthetic platforms capable of generating multiple related natural products. rsc.org

Below is a comparative table of key aspects of different synthetic routes.

| Research Group | Target Molecule(s) | Key Strategies | Reported Yields / Efficiency |

| White et al. (2007/2008) | Solandelactones E & F | Nagao aldol reaction, Simmons-Smith cyclopropanation, Petasis-Claisen lactonization, Nozaki-Hiyama-Kishi coupling. acs.orgacs.orgnih.gov | Final coupling step: 53% (Solandelactone E), 15% (this compound). thieme-connect.com |

| Martin et al. (2008) | Solandelactone E (Structure Revision) | Acetal-directed cyclopropanation, Sharpless asymmetric dihydroxylation, acs.orgacs.org-sigmatropic selenoxide rearrangement. nih.gov | 26 steps, 0.7% overall yield. utexas.edu |

| Aggarwal et al. (2010) | Solandelactone E | Lithiation-borylation-allylation sequence. organic-chemistry.org | Key step yield improved from 15% to 73% through optimization. organic-chemistry.org |

| Raghavan et al. (2019) | This compound, Constanolactone A | Mislow-Evans-Braverman rearrangement, common intermediate strategy. rsc.orgrsc.org | Emphasizes high stereocontrol at the C11 carbinol center. nih.gov |

This table is based on available data and highlights key features rather than a complete step-by-step comparison.

The complex structure of this compound, with its multiple stereocenters, presents significant challenges for stereoselective synthesis. A primary hurdle in early syntheses was the correct assignment and construction of the C11 carbinol stereocenter. The total syntheses by both the White and Martin groups were essential in demonstrating that the initially reported stereochemistry at this position was incorrect, leading to a structural revision of Solandelactones E and F. acs.orgnih.gov

Specific challenges and their innovative solutions include:

Cyclopropane Ring Stereochemistry: The formation of the trans-disubstituted cyclopropane ring requires precise stereocontrol. White's group achieved this using a Simmons-Smith cyclopropanation directed by a nearby alcohol group. acs.orgacs.org Martin's synthesis employed an acetal-directed cyclopropanation of an electron-deficient olefin to control the diastereoselectivity. nih.govutexas.edu

1,4-Diol Motif Construction: Establishing the stereochemistry of the 2-ene-1,4-diol unit, which includes the C11 and C14 centers, has been a persistent challenge. Martin's route used a Sharpless asymmetric dihydroxylation to set the diol array, followed by a complex acs.orgacs.org-sigmatropic rearrangement of a selenoxide to invert a stereocenter and establish the final C14 configuration, albeit in a modest 20% yield for the two-step sequence. nih.gov The Raghavan synthesis provided a more direct solution by utilizing a Mislow-Evans-Braverman rearrangement of a propargylic sulfoxide followed by a stereoselective reduction, which afforded excellent stereocontrol over the C11 carbinol center. rsc.orgnih.gov

Fragment Coupling Stereocontrol: In convergent syntheses like White's, the final coupling of large fragments can result in mixtures of diastereomers. The Nozaki-Hiyama-Kishi coupling of an iododiene and an aldehyde fragment yielded Solandelactones E and F as a mixture, requiring separation. thieme-connect.com This highlights the difficulty in controlling the stereochemical outcome at the newly formed C11 center during the coupling process. Later strategies, like Raghavan's, aimed to build in this stereocenter with high fidelity prior to final elaborations, thus circumventing this issue. nih.govrsc.org

Formal Syntheses and Derivation of Advanced Intermediates

In addition to total syntheses, the preparation of advanced intermediates that have been previously converted to the natural product, known as a formal synthesis, represents a significant contribution to the field. These efforts provide alternative and often more efficient routes to key building blocks.

The work by Raghavan and Yalla stands out in this regard, as their strategy was explicitly designed around a common synthetic intermediate that could be elaborated to multiple natural products. rsc.orgrsc.org They reported the successful stereoselective synthesis of this compound and Constanolactone A from this common intermediate. nih.gov Furthermore, they detailed the synthesis of alcohol 56 , a key advanced intermediate for the synthesis of Solandelactone E. rsc.org This intermediate possesses the correct absolute configuration at the C11 carbinol and the cyclopropane ring, making it a viable precursor for completing the total synthesis of Solandelactone E following the same reaction sequence developed for its epimer, this compound. rsc.org This approach showcases the strategic advantage of a divergent synthesis, where multiple complex targets can be accessed from a single, carefully designed precursor.

Biosynthetic Pathways and Precursors of Solandelactone F

Proposed Biogenesis of C22 Oxylipins

C22 oxylipins, including the solandelactones, are believed to be derived from C22 PUFAs, primarily docosahexaenoic acid (DHA) and docosapentaenoic acid (DPA) mdpi.comnih.gov. The initial step in oxylipin biogenesis involves the introduction of oxygen into the PUFA carbon chain. This oxygenation can be catalyzed by various enzymes, such as lipoxygenases (LOXs), cyclooxygenases (COXs), or cytochrome P450s (CYPs) nih.govresearchgate.netresearchgate.net. These enzymes facilitate the formation of hydroperoxides or endoperoxides, which are crucial intermediates in the pathway nih.gov. Marine organisms, including microalgae and invertebrates, exhibit diverse oxylipin profiles due to species-specific enzymatic variations frontiersin.orgmdpi.com.

Hypothesized Polyketide Synthase (PKS) Origins

While the core structure of Solandelactone F is fatty acid-derived, its complexity, particularly the presence of the lactone ring and cyclopropane (B1198618), has led to hypotheses regarding the potential involvement of polyketide synthase (PKS)-like mechanisms or hybrid pathways. PKSs are enzymes responsible for the assembly of carbon chains through the condensation of malonyl-CoA or methylmalonyl-CoA extender units biorxiv.orgebi.ac.uk. Although direct experimental evidence for a PKS initiating the carbon chain elongation specifically for this compound is not extensively documented in the provided literature, PKS machinery can contribute to the structural diversity of natural products by influencing chain length, incorporating functional groups, and facilitating cyclization events. Some complex marine natural products with cyclic architectures are known to originate from polyketide pathways researchgate.net. The specific enzymatic machinery in Solanderia secunda responsible for the initial assembly of the carbon backbone and the introduction of key features like the cyclopropane remains an active area of investigation.

Post-PKS Enzymatic Modifications

Following the initial steps involving PUFA precursors and potential PKS influence, a series of enzymatic transformations are required to shape the molecule into the final this compound structure. These post-assembly modifications likely include:

Oxygenation: Further enzymatic oxidation steps introduce additional hydroxyl or epoxide functionalities at specific positions on the carbon chain, guided by dioxygenases or cytochrome P450 enzymes nih.govresearchgate.netresearchgate.net.

Cyclopropane Formation: The formation of the trans cyclopropane ring is a key enzymatic event. While the precise enzyme responsible in Solandelactone biosynthesis is not detailed, enzymatic cyclopropanation in natural product synthesis can occur through various mechanisms.

Lactone Ring Formation: The eight-membered lactone is formed through an intramolecular esterification. This cyclization event, likely catalyzed by a specific lactonase or lipase, involves the reaction between a hydroxyl group and a carboxylic acid functionality within the same molecule researchgate.net.

Stereochemical Control: The defined stereochemistry at multiple centers, including the syn orientation of the 1,4-diol subunit, is established by the high stereospecificity of the enzymes involved in oxygenation, reduction, and cyclization steps bris.ac.ukrsc.orgnih.gov. Synthetic efforts towards solandelactones have highlighted the challenges in replicating this precise stereochemical control chemically bris.ac.ukrsc.orgnih.gov.

Synthetic strategies have explored rearrangements of sulfoxides followed by stereoselective reduction to construct the 1,4-diol motif, suggesting that analogous enzymatic redox and rearrangement processes might occur in the natural pathway nih.gov.

Comparative Analysis with Biosynthesis of Related Marine Oxylipins

The biosynthesis of this compound shares foundational similarities with the pathways producing other marine oxylipins, particularly those derived from C20 and C22 PUFAs. Marine organisms, such as microalgae and macroalgae, are prolific producers of diverse oxylipins from common PUFA precursors like EPA and DHA mdpi.comnih.govmdpi.com.

Key points of comparison include:

Shared Precursors: Like solandelactones, many marine oxylipins originate from the oxidative metabolism of C18, C20, and C22 PUFAs mdpi.comnih.gov.

Common Enzyme Classes: Enzymes such as LOXs and CYPs are widely involved in the initial oxygenation of PUFAs across different marine species nih.govresearchgate.netresearchgate.net. However, the regioselectivity and stereoselectivity of these enzymes vary, contributing to the structural diversity of the resulting oxylipins frontiersin.org.

Divergent Downstream Modifications: While the initial oxygenation steps show commonality, the subsequent enzymatic transformations, including cyclizations, rearrangements, and functional group interconversions, are highly specific to the type of oxylipin being produced. The formation of the eight-membered lactone and trans cyclopropane in solandelactones represents a distinct set of cyclization events compared to the biosynthesis of other marine oxylipin classes like furan (B31954) fatty acids or cyclic ether lipids.

Environmental Responsiveness: The production of oxylipins in marine organisms can be influenced by environmental stressors, indicating that the biosynthetic pathways are subject to regulation nih.govfrontiersin.org.

Biological Activities and Mechanistic Investigations of Solandelactone F

In Vitro and Cellular Biological Activities

Members of the solandelactone family, including Solandelactone F, have been investigated for their biological activities, particularly their effects on enzyme function. nih.gov

Inhibition of Farnesyl Protein Transferase (FPT)

Farnesyl Protein Transferase (FPT) is an enzyme involved in the post-translational modification of proteins, a process crucial for cell signaling and regulation of cell growth and differentiation. Inhibition of FPT has been explored as a potential therapeutic strategy, particularly in the context of cancer. nih.gov

Some solandelactones have demonstrated inhibitory activity against FPT. Specifically, Solandelactones C, D, and G have shown moderate inhibitory effects on this enzyme. chem960.comnih.gov At a concentration of 100 µg/mL, Solandelactones C, D, and G exhibited 69%, 89%, and 61% inhibition of FPT, respectively. nih.gov While this compound is recognized as a member of this group with promising biological activity, specific quantitative data detailing this compound's direct inhibitory activity against FPT was not explicitly available in the consulted literature. wikiwand.comlibretexts.org

Detailed studies on the molecular basis of how this compound specifically interacts with FPT are not available in the provided search results. However, FPT catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to a cysteine residue near the C-terminus of target proteins. Inhibitors can interfere with substrate binding or the catalytic mechanism.

Inhibition of FPT is known to impact cellular processes regulated by farnesylated proteins, which are involved in signal transduction pathways critical for cell differentiation and proliferation. nih.gov Disrupting farnesylation can affect the localization and function of these proteins, potentially leading to altered cell growth and behavior. The FPT inhibitory activity observed in some solandelactones suggests a potential for influencing these cellular pathways, although the specific cellular impact of this compound's FPT inhibition requires further dedicated investigation. nih.gov

Inhibition of 5-Lipoxygenase

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, potent lipid mediators involved in inflammation. Inhibition of 5-LOX is a target for the treatment of inflammatory diseases.

The solandelactones as a group have been reported to exhibit inhibitory activity against 5-lipoxygenase. nih.gov While this indicates that this compound may possess 5-LOX inhibitory properties, specific data quantifying the potency or efficacy of this compound as a 5-LOX inhibitor was not found in the retrieved information.

The molecular basis of 5-LOX inhibition by this compound is not detailed in the available literature. Studies on other natural product 5-LOX inhibitors indicate various mechanisms, including binding directly to the active site iron or allosteric modulation by binding to other sites on the enzyme. 5-LOX activity is also regulated by its interaction with 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid substrate to the enzyme.

Modulation of 5-lipoxygenase activity in cells can significantly impact the production of leukotrienes, which play a crucial role in inflammatory responses, including chemotaxis and increased vascular permeability. Inhibiting 5-LOX can reduce the levels of pro-inflammatory leukotrienes. The reported 5-LOX inhibitory activity of solandelactones suggests they may have implications for modulating inflammatory pathways, but the specific cellular implications of this compound's effect on 5-LOX require further study. nih.gov

Other Investigated Biological Targets or Pathways

While information specifically detailing "other" biological targets or pathways for this compound is limited in the search results, related solandelactones (Solandelactones C, D, and G) have shown moderate inhibitory activity against farnesyl protein transferase (FPT). researchgate.netscielo.brresearchgate.net FPT is an enzyme involved in protein prenylation, a crucial process for cell signaling and proliferation. researchgate.net Inhibition of FPT has been explored as a potential target for anticancer agents. researchgate.net Although this activity is noted for related compounds, direct evidence for this compound targeting FPT or other specific pathways beyond what might be inferred from its structural class is not extensively detailed in the provided snippets.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. collaborativedrug.comnih.gov While comprehensive SAR studies specifically focused only on this compound are not explicitly detailed in the search results, information regarding the synthesis and structural features of solandelactones, including this compound, provides insights into the potential roles of different moieties in their bioactivity. The synthesis of various solandelactone analogs and related compounds allows for some inferences regarding SAR. nih.govresearchgate.netscielo.brnih.govvdoc.pubresearchgate.netmdpi.comorganic-chemistry.orgresearchgate.net

Impact of Stereochemistry on Biological Response

Stereochemistry is critical for the biological activity of many natural products and pharmaceuticals, as biological targets often exhibit high selectivity for specific stereoisomers. mdpi.comnih.govua.es this compound and Solandelactone E are C11 epimers, differing in the configuration of their unsaturated 1,4-ene-diol subunit (cis in F, anti in E). mdpi.comuni-saarland.debris.ac.uknih.gov Initial structural assignments of solandelactones were revised based on total synthesis, confirming the importance of correctly assigned stereochemistry. bris.ac.uknih.govscielo.brnih.gov The stereochemical outcome of synthetic reactions, particularly the formation of the cyclopropane (B1198618) and the diol subunit, is carefully controlled to match the natural product's configuration, underscoring the significance of stereochemistry for biological properties. bris.ac.uknih.govresearchgate.netnih.govmdpi.comorganic-chemistry.orgmdpi.com Although direct comparative biological data between this compound and its C11 epimer (Solandelactone E) are not provided to illustrate the specific impact of this stereochemical difference on activity, the general principle of stereochemistry's importance in SAR strongly suggests that the cis configuration of the diol in this compound plays a role in its specific biological profile.

Effects of Alkyl Chain and Diol Subunit Modifications

This compound features an alkyl chain linked to the eight-membered lactone and a cis-configured unsaturated 1,4-ene-diol subunit. mdpi.comuni-saarland.de Modifications to alkyl chains and diol subunits in other bioactive molecules have been shown to influence activity, affecting factors like lipophilicity, binding interactions, and metabolic stability. nih.goviict.res.in While the provided text focuses primarily on the synthesis of the core structure and the correct assignment of the diol stereochemistry in solandelactones, it mentions that the aliphatic side chain is introduced through reactions like the Nozaki-Hiyama-Kishi reaction. bris.ac.uknih.gov The variability in the fatty acid residue linked to the core structure in different solandelactones (e.g., Solandelactone E vs. F) mdpi.comuni-saarland.de implies that the nature and configuration of this subunit contribute to the distinct properties of each analog. The specific effects of systematic modifications to the alkyl chain or the diol subunit specifically on this compound's activity are not detailed in the search results, but by analogy with SAR studies on other compound classes, such modifications would be expected to impact its biological interactions.

Preclinical In Vivo Efficacy and Mechanism Studies

Information regarding preclinical in vivo efficacy and detailed mechanism studies specifically for this compound is not present in the provided search snippets. The available information primarily discusses the isolation, structural characterization, and synthetic approaches towards solandelactones. mdpi.comuni-saarland.debris.ac.uknih.govresearchgate.netscielo.brnih.govvdoc.puborganic-chemistry.orgresearchgate.net While related solandelactones have shown moderate in vitro activity against FPT researchgate.netscielo.brresearchgate.net, this does not constitute preclinical in vivo efficacy data. The limited availability of solandelactones from natural sources has been noted as a factor hindering thorough testing nih.gov, which might explain the lack of detailed in vivo studies in the provided literature.

Chemical Synthesis and Biological Evaluation of Solandelactone F Analogues

Design Principles for Solandelactone F Analogues

The design of this compound analogues is typically focused on systematically modifying the core structural features: the cyclopropane (B1198618) ring, the lactone core, and the alkyl side chain with the diol unit. Strategies for designing natural product analogues, such as diverted total synthesis, function-oriented synthesis, and biology-oriented synthesis, provide frameworks for introducing targeted variations into the this compound scaffold. These approaches facilitate the exploration of how specific alterations influence biological activity.

Synthetic Methodologies for Analogue Diversification

Accessing a diverse set of this compound analogues necessitates the development and application of versatile synthetic methodologies capable of selectively modifying different parts of the molecule.

Modifications of the Cyclopropane Ring

The trans cyclopropane ring is a prominent feature of this compound. Synthetic strategies for incorporating or modifying cyclopropane rings are central to analogue synthesis. The Simmons-Smith cyclopropanation, which allows for the stereospecific addition of a methylene (B1212753) unit to alkenes, is a widely used method in natural product synthesis and is relevant for constructing cyclopropane rings in solandelactone analogues. Other methods, including asymmetric cyclopropanation reactions and those involving metal carbenoids derived from diazo compounds, can also be employed to introduce variations in the cyclopropane moiety.

Variations in the Lactone Core

The eight-membered lactone is another key component of this compound. Synthetic routes to solandelactones have involved the construction of this medium-sized ring. Ring-closing olefinic metathesis has been successfully utilized in the synthesis of cyclopropyl-lactone fragments of solandelactones. Exploring different ring sizes or introducing varying degrees of unsaturation within the lactone core represents avenues for analogue diversification.

Derivatization of the Alkyl Side Chain and Diol Unit

The alkyl side chain and the 2-ene-1,4-diol subunit offer further opportunities for structural variation. Synthetic methodologies have been developed for the stereocontrolled construction of the 2-ene-1,4-diol core, which is present in solandelactones. Approaches involving lithiation-borylation-allylation sequences have been applied for the stereoselective synthesis of these diols, allowing for control over the configuration at the stereogenic centers. Modifications in this region can include altering the chain length, introducing branching, or changing the functionality of the diol.

Comparative Biological Profiling of Analogues

Comparative biological profiling involves evaluating the activities of synthesized this compound analogues in relevant biological assays. This allows for a direct comparison of the biological effects of different structural modifications. While specific comprehensive datasets on the comparative biological profiling of a broad range of this compound analogues were not detailed in the provided information, some solandelactones, such as solandelactones C, D, and G, have shown moderate inhibitory activity against Farnesyl Protein Transferase. Profiling analogues in such assays can help identify structures with enhanced or altered biological activities.

Identification of Structure-Activity Relationship Hotspots

Identifying Structure-Activity Relationship (SAR) hotspots involves determining which parts of the this compound molecule are crucial for its biological activity. By analyzing the biological data obtained from comparative profiling of analogues, researchers can correlate specific structural features with observed biological responses. This process helps to understand which functional groups or regions of the molecule are essential for binding to a biological target or mediating a particular effect. Although detailed SAR studies specifically focused on this compound were not extensively described in the search results, the general principles of SAR involve systematic structural variations to understand their impact on activity. This can reveal key areas where modifications are tolerated or where they lead to significant changes in potency or selectivity.

Advanced Research Directions and Future Prospects for Solandelactone F

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of solandelactones, including Solandelactone F, presents significant stereochemical challenges, particularly concerning the five stereogenic centers and the cyclopropyl (B3062369) carbinyl stereocenters. scispace.com Early synthetic routes faced difficulties in achieving high stereocontrol, especially at the C11 position. bris.ac.uk The configuration at C11 has been shown to be predominantly controlled by the configuration at C14 rather than the cyclopropane (B1198618) ring in some synthetic approaches. bris.ac.uk

Significant progress has been made in developing stereoselective methods. Approaches have included the use of asymmetric deprotonation followed by addition to vinyl boronic acid esters to synthesize enantioenriched syn-2-ene-1,4-diols, a key subunit of this compound. researchgate.netresearchgate.net Other successful strategies have incorporated key steps such as Nagao asymmetric acetate (B1210297) aldol (B89426) reactions, directed Simmons-Smith cyclopropanation, Holmes-Claisen rearrangement, and Nozaki-Hiyama-Kishi coupling. acs.orgnih.govnih.gov

Despite these advancements, the development of more efficient and highly stereoselective synthetic routes remains a critical area for future research. Novel methodologies that can precisely control the stereochemistry at all chiral centers in a convergent and efficient manner are highly sought after to facilitate access to this compound and its analogs for further study.

In-depth Elucidation of Biosynthetic Enzymes and Pathways

The solandelactones are cyclopropyl and lactone-containing docosanoids, believed to originate from a biogenetic pathway involving oxygenated fatty acids. researchgate.netacs.org While the biogenetic origin of solandelactones has been discussed in the literature, a detailed understanding of the specific enzymes and pathways involved in the biosynthesis of this compound is still an area requiring in-depth investigation. researchgate.net

Elucidating the biosynthetic machinery would involve identifying the genes encoding the relevant enzymes, characterizing their functions, and understanding the sequence of reactions that lead to the formation of the complex structure of this compound. This research could potentially involve techniques such as genomic analysis of Solanderia secunda, enzyme isolation and characterization, and the use of isotopic labeling studies to trace the metabolic pathway. Understanding the biosynthesis could open avenues for biotechnological production or the design of biomimetic synthetic strategies.

Mechanistic Studies of Biological Activities at a Molecular Level

Solandelactones have shown some promising biological activities, including moderate inhibitory activity against farnesyl protein transferase (FPT) for certain analogs like Solandelactones C, D, and G. researchgate.net FPT is an enzyme associated with cell differentiation and proliferation, and its inhibition is a potential target for anticancer agents. researchgate.net While this compound is mentioned alongside these analogs, detailed mechanistic studies specifically on the biological activities of this compound at a molecular level appear to be an active or future research area.

Future research should aim to precisely identify the molecular targets of this compound within cells and elucidate the detailed mechanisms by which it exerts its biological effects. This could involve a range of techniques, including protein binding assays, enzyme activity measurements, cell-based assays to study downstream signaling pathways, and structural biology methods to understand interactions with target molecules. Such studies are crucial for determining the full therapeutic potential of this compound and its suitability as a lead compound for drug development.

Application as Chemical Probes in Cellular Biology

Natural products, including marine-derived compounds, are increasingly recognized as valuable sources of small molecule probes for chemical biology research. researchgate.netmskcc.org Chemical probes are tools used to perturb biological systems and gain insights into protein function and cellular processes in their native environment. mskcc.orgleeds.ac.uk

Given the unique structure of this compound and the potential for biological activity suggested by related solandelactones, it could serve as a valuable chemical probe. Future research could focus on utilizing or modifying this compound to create probes that can selectively interact with specific proteins or pathways. This might involve synthesizing labeled versions of this compound (e.g., fluorescent or affinity tags) to track its localization, identify its binding partners, and study its effects on cellular processes. mskcc.orgleeds.ac.uknih.gov Applying this compound or its derivatives as chemical probes could contribute to a better understanding of the biological roles of its molecular targets and the pathways they regulate.

Integration of Computational Chemistry in Research and Design

Computational chemistry plays an increasingly vital role in various aspects of chemical and biological research, including understanding reaction mechanisms, predicting molecular properties, and aiding in the design of new molecules. manchester.ac.ukscielo.org.mx

For this compound, computational methods can be integrated into future research in several ways. This could include using density functional theory (DFT) calculations to investigate the detailed mechanisms and stereoselectivity of synthetic reactions, such as cyclopropanation steps. researchgate.net Computational studies could also be employed to model the three-dimensional structure of this compound and its interactions with potential biological targets identified through experimental studies. Furthermore, in silico screening and molecular dynamics simulations could assist in the design of this compound analogs with improved potency, selectivity, or other desired properties. figshare.com The integration of computational chemistry can accelerate the research process and provide valuable insights that complement experimental findings.

Q & A

Q. Table 1: Common Solvents and Chromatographic Systems for this compound Isolation

| Source Material | Extraction Solvent | Chromatography Method | Key References |

|---|---|---|---|

| Marine Sponge | MeOH:DCM (1:1) | Reverse-phase HPLC | |

| Soft Coral | Ethyl Acetate | Flash Chromatography |

(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Answer:

Contradictions often arise from variability in assay conditions, compound purity, or biological models. Methodological strategies include:

- Standardized bioassays : Use validated cell lines (e.g., RAW264.7 for inflammation) with controls for solvent cytotoxicity .

- Dose-response validation : Compare EC₅₀ values across studies; discrepancies may indicate differences in solubility or metabolite interference.

- Meta-analysis : Apply tools like RevMan or Cochrane Handbook guidelines to statistically synthesize data from heterogeneous studies .

Q. Table 2: Reported Bioactivities of this compound

| Study | Bioactivity Model | Outcome (IC₅₀/EC₅₀) | Contradictions Noted |

|---|---|---|---|

| A | COX-2 Inhibition | 2.5 µM | Variability in LPS-induced models |

| B | Apoptosis Induction | 10 µM | Purity <95% in Study B |

(Basic) What structural elucidation techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : Use 2D experiments (HSQC, HMBC) to resolve stereochemistry, particularly for cyclic ether moieties .

- X-ray crystallography : Resolve absolute configuration if crystals are obtainable; compare with computational models (e.g., DFT calculations) .

- Comparative analysis : Cross-reference spectral data with databases like SciFinder or Reaxys to identify mismatches in reported shifts .

(Advanced) How can computational methods optimize the synthetic pathway for this compound?

Answer:

- Retrosynthetic analysis : Use software like ChemAxon or Synthia to identify feasible routes, prioritizing marine-compatible protecting groups .

- DFT calculations : Predict intermediate stability and regioselectivity in oxidation steps (e.g., epoxidation) .

- Machine learning : Train models on existing terpenoid syntheses to predict yield bottlenecks (e.g., Wagner-Meerwein rearrangements) .

Q. Table 3: Synthetic Challenges and Computational Solutions

| Challenge | Computational Tool | Outcome |

|---|---|---|

| Stereocontrol at C-8 | Molecular Dynamics | Identified solvent-dependent TS |

| Low yield in cyclization | QM/MM Hybrid Modeling | Optimized catalyst loading |

(Basic) What are the best practices for ensuring reproducibility in this compound research?

Answer:

- Detailed Supplementary Information : Publish full spectral data, including minor peaks and coupling constants .

- Open-data repositories : Deposit raw NMR files in platforms like Zenodo or Figshare for independent validation .

- Collaborative verification : Partner with independent labs to replicate key findings (e.g., anti-cancer activity) .

(Advanced) How can researchers address discrepancies in reported spectral data for this compound?

Answer:

- Error source analysis : Compare solvent effects (e.g., CDCl₃ vs. DMSO-d⁶) on chemical shifts .

- Quantum mechanical modeling : Recalculate expected shifts using Gaussian or ADF software to validate assignments .

- Multi-lab consortiums : Initiate collaborative studies to harmonize data, as seen in marine natural product research .

(Basic) What in vitro and in vivo models are most relevant for studying this compound’s anti-inflammatory properties?

Answer:

- In vitro : LPS-induced TNF-α secretion in macrophages (RAW264.7 or THP-1 cells) with dose ranges of 1–50 µM .

- In vivo : Zebrafish tail injury models for real-time inflammation imaging; monitor neutrophil migration .

- Controls : Include dexamethasone (positive) and solvent-only (negative) controls to normalize results .

(Advanced) What strategies can mitigate batch-to-batch variability in this compound isolation from marine sources?

Answer:

- Ecological metadata : Track seasonal collection times and depths to account for natural variability .

- Metabolomic profiling : Use LC-MS/MS to screen for co-occurring metabolites that may interfere with isolation .

- Synthetic biology : Engineer microbial hosts (e.g., E. coli or yeast) for consistent production .

(Basic) How should researchers design dose-response experiments for this compound’s cytotoxicity studies?

Answer:

- Range-finding assays : Start with 0.1–100 µM in 3–5 replicates across cell lines (e.g., HeLa, MCF-7) .

- Time-course analysis : Assess IC₅₀ at 24, 48, and 72 hours to identify time-dependent effects .

- Mechanistic follow-up : Combine with apoptosis markers (Annexin V) or cell cycle arrest assays .

(Advanced) What interdisciplinary approaches can elucidate this compound’s mechanism of action?

Answer:

- Chemoproteomics : Use affinity-based probes to identify protein targets in cancer cells .

- CRISPR screening : Perform genome-wide knockouts to pinpoint synthetic lethal pathways .

- Molecular docking : Compare binding affinities with known targets (e.g., NF-κB or PI3K) using AutoDock Vina .

Guidelines for Using This FAQ

- Referencing : Cite methodologies from peer-reviewed studies (e.g., ) rather than commercial databases.

- Data Contradictions : Use meta-synthesis frameworks (e.g., Cochrane guidelines) to reconcile conflicting results .

- Ethical Compliance : Adhere to marine biodiversity access laws (e.g., Nagoya Protocol) when sourcing organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.